molecular formula C14H13N3O3 B12083436 Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- CAS No. 1435-76-3

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-

Cat. No.: B12083436
CAS No.: 1435-76-3
M. Wt: 271.27 g/mol
InChI Key: ZYQCHLHJVNROJN-UHFFFAOYSA-N
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Description

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- (CAS: 52184-14-2) is an azo compound characterized by a central phenol ring substituted with methyl groups at the 2- and 6-positions and an azo-linked 2-nitrophenyl group at the 4-position. Azo compounds (R–N=N–R') are widely studied for their vivid colors, stability, and applications in dyes, sensors, and pharmaceuticals. The ortho-nitro group in this compound contributes to its electronic properties, influencing reactivity, solubility, and intermolecular interactions.

This compound is synthesized via diazo coupling reactions, where a diazonium salt reacts with a phenolic substrate under controlled pH conditions.

Properties

CAS No.

1435-76-3

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

2,6-dimethyl-4-[(2-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C14H13N3O3/c1-9-7-11(8-10(2)14(9)18)15-16-12-5-3-4-6-13(12)17(19)20/h3-8,18H,1-2H3

InChI Key

ZYQCHLHJVNROJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diazotization of 2-Nitroaniline

The synthesis begins with diazotization of 2-nitroaniline in an acidic medium. A typical procedure involves dissolving 2-nitroaniline in dilute HCl (1:1 v/v) at 0–5°C, followed by dropwise addition of NaNO₂ solution. The exothermic reaction requires strict temperature control to prevent diazonium salt decomposition. Completion is confirmed by starch-iodide paper testing for excess nitrous acid.

Coupling with 2,6-Dimethylphenol

The diazonium salt is coupled with 2,6-dimethylphenol in an alkaline aqueous solution (pH 8–10). The phenol’s para position is activated for electrophilic substitution, while methyl groups at the 2 and 6 positions provide steric stabilization. Reaction conditions include:

  • Temperature : 0–10°C to minimize side reactions.

  • Molar ratio : 1:1 (diazonium salt to phenol) for stoichiometric efficiency.

  • Reaction time : 2–4 hours.

Purification and Characterization

Crude product isolation involves filtration, washing with cold water, and recrystallization from ethanol. Purity is assessed via:

  • Melting point : 177–180°C (literature range).

  • UV-Vis spectroscopy : λₘₐₐ ≈ 420 nm (azo chromophore).

  • FTIR : Peaks at 1590 cm⁻¹ (N=N stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch).

Acidic Aqueous Dispersion Method (Patent-Based Optimization)

An advanced method from U.S. Patent 5,436,322 improves yield and reproducibility by dispersing reactants in water using surfactants. Key innovations include:

Dispersant System

  • Alkanesulfonic acids : C₈–C₂₀ chains enhance solubility of 2,6-dimethylphenol.

  • Polyvinyl alcohol (PVA) : Stabilizes the dispersion and prevents agglomeration.

  • Optimal ratio : 1:2 to 10:1 (alkanesulfonic acid:PVA).

Process Parameters

ParameterTraditional MethodAcidic Dispersion Method
Yield65–70%85–90%
Reaction Time4 hours2.5 hours
Purity (HPLC)92–95%97–99%
Energy ConsumptionHigh (ice bath)Moderate (ambient temp)

This method reduces nitro compound hydrolysis and improves coupling efficiency by maintaining a homogeneous reaction medium.

Mechanistic Insights and Challenges

Reaction Pathway

  • Diazotization :

    2-Nitroaniline+HCl+NaNO2Diazonium chloride+H2O+NaCl\text{2-Nitroaniline} + \text{HCl} + \text{NaNO}_2 \rightarrow \text{Diazonium chloride} + \text{H}_2\text{O} + \text{NaCl}
  • Coupling :

    Diazonium salt+2,6-DimethylphenolpH 8–10Azo compound+HCl\text{Diazonium salt} + \text{2,6-Dimethylphenol} \xrightarrow{\text{pH 8–10}} \text{Azo compound} + \text{HCl}

The ortho-nitro group deactivates the diazonium salt, necessitating precise pH control to avoid premature coupling.

Common Side Reactions

  • Diazoamino Formation : Occurs at pH < 7, producing undesired byproducts.

  • Oxidation of Phenol : Mitigated by inert atmospheres (N₂ or Ar).

Comparative Analysis of Synthesis Methods

Efficiency Metrics

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Traditional65–7092–95ModerateHigh
Acidic Dispersion85–9097–99HighModerate
Solvent-Free (Microwave)75–8094–96LowLow

The acidic dispersion method outperforms others in yield and purity, though it requires specialized dispersants .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Dyes and Pigments

One of the primary applications of Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- is in the dye industry. The compound is characterized by its vivid coloration which makes it suitable for various dyeing processes. It is utilized in:

  • Textile Dyes : Employed for dyeing fabrics due to its stability and vibrant color.
  • Food Coloring : Used as a colorant in food products, although regulatory guidelines must be followed.
  • Biological Staining : Acts as a staining agent in biological research to enhance visibility of certain cellular components.

Biological Activities

Research indicates that compounds similar to Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- may exhibit various biological activities. These include:

  • Antimicrobial Properties : Studies suggest that azo compounds can have inhibitory effects on bacterial growth.
  • Antioxidant Effects : Some azo dyes demonstrate antioxidant activity, potentially useful in preventing oxidative stress in biological systems.

Interaction Studies

Interaction studies involving Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- focus on its reactivity with other chemical species. These studies assess:

  • Chemical Reactivity : Understanding how this compound interacts with various solvents and reagents can inform its safe handling and application.
  • Toxicological Assessments : Evaluating the safety profile of the compound is crucial for determining its suitability for various applications.

Mechanism of Action

The mechanism of action of Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- involves its interaction with molecular targets through its azo and nitro groups. The azo group can participate in electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- (CAS: 51656-57-6)

  • Substituents : A bulky tert-octyl group replaces the 2,6-dimethyl groups.
  • Properties: Higher logP (6.49 vs. estimated ~4.5 for the target compound), indicating greater lipophilicity . Enhanced solubility in nonpolar solvents due to the alkyl chain. Applications: Used in reverse-phase HPLC separations due to its hydrophobic interactions .

4-(4-Nitrophenylazo)phenol (CAS: 2423-71-4)

  • Substituents : Nitro group at the para position of the phenyl ring instead of ortho.
  • Properties: Redshift in UV-Vis absorption due to extended conjugation compared to the ortho-nitro isomer . Lower thermal stability, as para-substitution reduces steric protection of the azo bond. Applications: Limited to dye synthesis and pH indicators .

2-(2'-Nitrobenzeneazo)-4,6-di-tert-butylphenol (CAS: 52184-14-2)

  • Substituents : tert-Butyl groups at 4 and 6 positions.
  • Properties :
    • Increased steric hindrance improves oxidative stability.
    • Lower solubility in polar solvents compared to the methyl-substituted analogue.

Pharmacologically Relevant Analogues

Nifedipine (CAS: 21829-25-4)

  • Structure : 1,4-Dihydropyridine core with 2-nitrophenyl and methyl ester groups.
  • Comparison: The dihydropyridine ring enables calcium channel blocking activity, absent in the phenolic azo compound . Photodegradation of nifedipine yields 2,6-dimethyl-4-(2-nitrosophenyl)pyridine derivatives, which exhibit radical-trapping properties due to the nitroso group .

Nisoldipine (CAS: 63675-72-9)

  • Structure : Isobutyl methyl ester substituents on the dihydropyridine ring.
  • Comparison: Enhanced bioavailability and tissue selectivity compared to nifedipine, attributed to ester modifications . Unlike the phenolic azo compound, nisoldipine’s pharmacological effects are pH-dependent due to its ionizable groups.

Physicochemical and Analytical Properties

Property Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- 4-(4-Nitrophenylazo)phenol 2-(2'-Nitrobenzeneazo)-4-tert-octylphenol
Molecular Weight 355.43 g/mol 167.16 g/mol 355.43 g/mol
logP ~4.5 (estimated) 1.64 6.49
UV λmax ~450 nm (azo chromophore) ~480 nm ~460 nm
Applications HPLC analysis, dyes Dyes, pH indicators HPLC, surfactants

Biological Activity

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- is an organic compound notable for its diverse biological activities, attributed to its unique structural features. This compound is characterized by an azo linkage to a nitrophenyl group, which enhances its reactivity and potential applications in various fields, including pharmaceuticals and dyes.

Structural Characteristics

The molecular formula of Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- is C15H16N2O2, with a molar mass of approximately 271.27 g/mol. Its structure includes:

  • Phenolic core : Substituted at the 2 and 6 positions with methyl groups.
  • Azo linkage : Connecting to a nitrophenyl group at the 4 position.

These features contribute to its distinctive color properties and biological activity.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that azo compounds can possess significant antimicrobial properties. For instance, derivatives with nitro groups have demonstrated effectiveness against various bacteria and fungi. In particular, compounds similar to Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- have been tested against strains such as Staphylococcus aureus and Candida albicans, reporting minimum inhibitory concentration (MIC) values as low as 8.25 μg/mL .
    CompoundMIC (μg/mL)Target Organism
    Azo Compound A8.25S. aureus
    Azo Compound B8.25C. albicans
  • Antioxidant Activity :
    • The antioxidant potential of related compounds has been evaluated using assays such as DPPH and FRAP. Compounds with hydroxyl groups and nitro substitutions showed substantial radical scavenging activity . The presence of electron-withdrawing groups like nitro enhances the antioxidant capacity by stabilizing free radicals.
  • Antitumor Activity :
    • Some azo compounds have been identified as potential antitumor agents. Research into similar structures has highlighted their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction .

Study on Antifungal Properties

A recent study synthesized several new azo-azomethine derivatives and evaluated their antifungal activity against certified strains of Candida albicans and Cryptococcus neoformans. The results indicated that these derivatives exhibited potent antifungal activity, suggesting that the structural features of azo compounds significantly influence their biological efficacy .

Antioxidant Evaluation

Another investigation focused on the antioxidant properties of phenolic compounds derived from similar structures. The study utilized DPPH radical scavenging assays to determine the effectiveness of these compounds in neutralizing free radicals. Results indicated that the presence of hydroxyl and nitro groups played a crucial role in enhancing antioxidant activity .

Q & A

Basic: What are the optimal synthetic conditions for achieving high-purity Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-?

Answer:
The synthesis involves two critical steps:

Diazotization of 2-nitroaniline under acidic conditions (0–5°C) to stabilize the diazonium salt. Use 1 M HCl and sodium nitrite (NaNO₂) at pH ≤ 2 to prevent premature decomposition .

Coupling with 2,6-dimethylphenol in a weakly alkaline medium (pH 8–9, adjusted with NaHCO₃) to enhance electrophilic substitution at the para position. Maintain temperatures below 10°C to minimize side reactions. Purification via recrystallization (ethanol/water) yields >85% purity. Monitor by HPLC (C18 column, UV-Vis detection at 450 nm) .

Advanced: How can computational modeling resolve tautomeric equilibria (azo vs. hydrazone) in this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts the azo tautomer as the dominant form due to conjugation stabilization. Experimental validation includes:

  • UV-Vis spectroscopy : Azo forms show λmax ~450 nm; hydrazone forms exhibit redshift (~500 nm) .
  • ¹H NMR : Azo tautomers display distinct aromatic proton splitting (δ 7.2–8.5 ppm), while hydrazone forms show deshielded NH peaks (δ 10–12 ppm) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • FT-IR : Confirm the azo (-N=N-) stretch at 1450–1600 cm⁻¹ and phenolic -OH at ~3300 cm⁻¹ .
  • ¹H/¹³C NMR : Assign methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 6.8–8.3 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How to address contradictory NMR data in structural assignments?

Answer: Discrepancies often arise from tautomerism or paramagnetic impurities. Mitigation strategies:

  • Variable Temperature NMR : Cool samples to –40°C to slow tautomer interconversion.
  • Deuterated Solvent Screening : Use DMSO-d₆ to stabilize specific tautomers via hydrogen bonding .
  • Paramagnetic Filtering : Treat samples with EDTA to chelate trace metal ions .

Advanced: What strategies minimize pyridine-dicarboxylate byproducts during synthesis?

Answer: Impurities like dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate arise from oxidative cyclization. Mitigate via:

  • Oxygen Exclusion : Conduct reactions under N₂ atmosphere.
  • Reducing Agent Addition : Introduce ascorbic acid (1 mol%) to scavenge radicals .
  • HPLC-PDA Monitoring : Track byproducts at 254 nm and adjust stoichiometry .

Advanced: What mechanistic pathways govern thermal decomposition?

Answer: Thermogravimetric analysis (TGA) under N₂ reveals two stages:

Azo Bond Cleavage (~200°C): Releases N₂ gas (confirmed by MS).

Nitro Group Reduction (~300°C): Forms amine intermediates, detectable via GC-MS .
Kinetic Analysis : Use Flynn-Wall-Ozawa method to calculate activation energy (Eₐ ~120 kJ/mol) .

Advanced: How does the nitro group influence photostability under UV irradiation?

Answer: The electron-withdrawing nitro group accelerates photodegradation via:

  • Singlet Oxygen Generation : Quantify using 1,3-diphenylisobenzofuran (DPBF) as a probe .
  • HPLC-MS Analysis : Identify nitroso and phenolic degradation products. Stabilize with UV absorbers (e.g., TiO₂ nanoparticles) .

Advanced: How to study protein interactions using spectroscopic methods?

Answer:

  • Fluorescence Quenching : Titrate with bovine serum albumin (BSA); calculate binding constants (Kb ~10⁴ M⁻¹) via Stern-Volmer plots .
  • Circular Dichroism (CD) : Monitor α-helix loss in BSA (208 nm and 222 nm) to confirm conformational changes .

Advanced: What crystallographic challenges arise in X-ray structure determination?

Answer:

  • Twinned Crystals : Use SHELXD for structure solution and refine with SHELXL (R-factor <5%) .
  • Disorder in Nitro Groups : Apply restraints (ISOR, DELU) to anisotropic displacement parameters .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (MIC values ±10% reproducibility) .
  • Metabolite Profiling : Incubate with liver microsomes (CYP450 isoforms) to identify active/inactive metabolites .

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